2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Catalog No.
S785044
CAS No.
338800-13-8
M.F
C23H43NP2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis((di-tert-butylphosphino)methyl)pyridine

CAS Number

338800-13-8

Product Name

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

IUPAC Name

ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane

Molecular Formula

C23H43NP2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3

InChI Key

NJQAVBPPWNSBBC-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Ligand for Transition-Metal Catalysis

,6-Bis((di-tert-butylphosphino)methyl)pyridine, also known as Buchwald's ligand, is a widely used ligand in transition-metal catalysis. Its structure features a pyridine ring with two phosphine groups attached at the 2nd and 6th positions. The bulky tert-butyl groups on the phosphines contribute to the steric properties of the ligand, which can be crucial for controlling reaction selectivity.

This ligand is particularly effective in various cross-coupling reactions, including:

  • Buchwald-Hartwig amination ()
  • Suzuki-Miyaura coupling ()
  • Stille coupling ()
  • Sonogashira coupling ()
  • Negishi coupling ()
  • Heck coupling ()
  • Hiyama coupling ()

The steric bulk of the ligand helps to prevent undesired side reactions, such as β-hydride elimination, and can also influence the regioselectivity of the coupling reaction. Additionally, the electron-donating ability of the phosphine groups can facilitate the oxidative addition step in the catalytic cycle.

Advantages of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Several factors contribute to the popularity of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine in scientific research:

  • Broad Substrate Scope: The ligand can be used effectively with a wide range of substrates, making it a versatile tool for organic synthesis.
  • High Activity and Selectivity: The combination of steric and electronic properties often leads to high reaction yields and desired product formation.
  • Air and Moisture Stability: The ligand is relatively stable towards air and moisture, which simplifies handling and storage.

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is a phosphine ligand characterized by its unique structure, which consists of a pyridine ring substituted with two di-tert-butylphosphino groups. Its empirical formula is C23H43NP2, and it has a molecular weight of 395.54 g/mol. The compound is notable for its steric hindrance and electronic properties, making it a valuable ligand in various coordination chemistry applications .

, particularly in catalysis. Its applications include:

  • Buchwald-Hartwig Cross Coupling Reaction: Facilitates the formation of carbon-nitrogen bonds.
  • Heck Reaction: Involves the coupling of alkenes with aryl halides.
  • Hiyama Coupling: Allows for the coupling of organosilicon compounds with aryl halides.
  • Negishi Coupling: Involves the coupling of organozinc reagents with organic halides .

These reactions leverage the ligand's ability to stabilize metal centers, enhancing reaction efficiency and selectivity.

Several methods exist for synthesizing 2,6-Bis((di-tert-butylphosphino)methyl)pyridine:

  • Direct Phosphination: This involves reacting 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine in the presence of a base to facilitate substitution.
  • Phosphine Ligand Formation: The synthesis can also be achieved through a multi-step process involving the formation of intermediate phosphine oxides followed by reduction .

These methods highlight the versatility and adaptability of synthetic routes for producing this compound.

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is primarily applied in:

  • Catalysis: As a ligand in transition metal complexes for various organic transformations.
  • Materials Science: In the development of new materials and polymers through coordination chemistry.
  • Pharmaceutical Chemistry: Potential use in drug design through its interactions with metal ions .

Its unique properties make it suitable for advancing both fundamental research and industrial applications.

Interaction studies involving 2,6-Bis((di-tert-butylphosphino)methyl)pyridine focus on its coordination behavior with various transition metals. These studies reveal that the ligand forms stable complexes with metals such as nickel, palladium, and platinum. The steric bulk provided by the di-tert-butyl groups plays a crucial role in stabilizing these complexes and influencing their reactivity and selectivity in catalysis .

Several compounds share structural or functional similarities with 2,6-Bis((di-tert-butylphosphino)methyl)pyridine. Here are some notable examples:

Compound NameStructure/PropertiesUnique Features
2,6-Bis(diphenylphosphino)methylpyridineContains phenyl groups instead of tert-butylOffers different electronic properties due to phenyl groups
2,6-Bis((di-isopropylphosphino)methyl)pyridineSimilar structure but different alkyl groupsVaries in steric hindrance and electronic effects
2,6-Bis(trimethylphosphino)methylpyridineContains trimethyl groupsLess sterically hindered compared to di-tert-butyl

The uniqueness of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine lies in its high steric hindrance and stability when forming complexes with transition metals, making it particularly effective in catalysis compared to its analogs .

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (97.44%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine

Dates

Modify: 2023-08-15

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